molecular formula C19H19ClN2O2 B6570084 4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 946266-93-9

4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B6570084
CAS No.: 946266-93-9
M. Wt: 342.8 g/mol
InChI Key: HDCOCIKSJAHSSO-UHFFFAOYSA-N
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Description

4-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a chemical compound that belongs to the class of quinoline derivatives Quinolines are heterocyclic aromatic organic compounds with a structure similar to naphthalene, but with a nitrogen atom replacing one of the carbon atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of aniline derivatives with ketones in the presence of a strong acid catalyst. The resulting tetrahydroquinoline is then acylated with propanoyl chloride to introduce the propanoyl group at the 1-position. Finally, the benzamide moiety is introduced through a reaction with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening can also aid in optimizing reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound, potentially forming quinone derivatives.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the compound, leading to the formation of reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, with nucleophiles such as hydroxide (OH⁻) or alkoxides (RO⁻) replacing the chlorine atom.

Major Products Formed:

  • Oxidation Products: Quinone derivatives

  • Reduction Products: Reduced quinoline derivatives

  • Substitution Products: Chloro-substituted derivatives

Scientific Research Applications

4-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has shown potential in various scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: The compound may serve as a lead compound for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

  • Industry: Its derivatives can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. Additionally, it may interfere with signaling pathways in cancer cells, contributing to its potential anticancer effects.

Comparison with Similar Compounds

4-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is unique in its structure and potential applications compared to other similar compounds. Some similar compounds include:

  • 4-Hydroxy-2-quinolones: These compounds are structurally similar but differ in the presence of a hydroxyl group at the 4-position.

  • Quinoline-7-carboxamide derivatives: These compounds have variations in the substituents on the quinoline ring, leading to different biological activities.

Properties

IUPAC Name

4-chloro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-2-18(23)22-11-3-4-13-7-10-16(12-17(13)22)21-19(24)14-5-8-15(20)9-6-14/h5-10,12H,2-4,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCOCIKSJAHSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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